Cas no 206059-96-3 (PI(18:0/20:4(5Z,8Z,11Z,14Z)))
PI(18:0/20:4(5Z,8Z,11Z,14Z)) structure
Product Name:PI(18:0/20:4(5Z,8Z,11Z,14Z))
Numero CAS:206059-96-3
MF:C47H83O13P
MW:887.127897500992
CID:6644298
PubChem ID:71581204
Update Time:2024-03-02
PI(18:0/20:4(5Z,8Z,11Z,14Z)) Proprietà chimiche e fisiche
Nomi e identificatori
-
- Phosphatidylinositol(18:0/20:4n6)
- 1-octadecanoyl-2-(5Z,8Z,11Z,14Z-icosatetraenoyl)-sn-glycero-3-phospho-1D-myo-inositol
- 18:0/20:4-PI
- Phosphatidylinositol(18:0/20:4)
- PI(18:0/20:4)
- PI(18:0/20:4w6)
- DTXSID001335919
- 18:0/20:4-phosphatidylinositol
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(1'-myo-inositol)
- 1-stearoyl-2-[(5Z,8Z,11Z,14Z-icosatetraenoyl)]-sn-glycero-3-phospho-1D-myo-inositol
- Phosphatidylinositol(18:0/20:4w6)
- PI(18:0/20:4n6)
- PIno(18:0/20:4w6)
- CHEBI:84153
- PIno(18:0/20:4n6)
- Q27157513
- 1-octadecanoyl-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]-sn-glycero-3-phospho-1D-myo-inositol
- 1-stearoyl-2-(5Z,8Z,11Z,14Z-icosatetraenoyl)-sn-glycero-3-phospho-1D-myo-inositol
- 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-1D-myo-inositol
- (2R)-1-[(hydroxy{[(1S,2R,3R,4S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxy}phosphoryl)oxy]-3-(octadecanoyloxy)propan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate
- PIno(18:0/20:4)
- 206059-96-3
- PI(18:0/20:4(5Z,8Z,11Z,14Z))
-
- Inchi: 1S/C47H83O13P/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(49)59-39(38-58-61(55,56)60-47-45(53)43(51)42(50)44(52)46(47)54)37-57-40(48)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42-47,50-54H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3,(H,55,56)/b13-11-,19-17-,24-22-,30-28-/t39-,42?,43-,44+,45-,46-,47?/m1/s1
- Chiave InChI: KRTOMQDUKGRFDJ-ZWTKVEACSA-N
- Sorrisi: P(=O)(O)(OC[C@@H](COC(CCCCCCCCCCCCCCCCC)=O)OC(CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)=O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O
Proprietà calcolate
- Massa esatta: 886.55712970g/mol
- Massa monoisotopica: 886.55712970g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 6
- Conta accettatore di obbligazioni idrogeno: 13
- Conta atomi pesanti: 61
- Conta legami ruotabili: 40
- Complessità: 1250
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 4
- Conto stereocenter di bond non definito: 0
- XLogP3: 10.5
- Superficie polare topologica: 210Ų
PI(18:0/20:4(5Z,8Z,11Z,14Z)) Letteratura correlata
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
206059-96-3 (PI(18:0/20:4(5Z,8Z,11Z,14Z))) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso